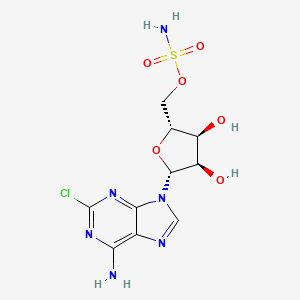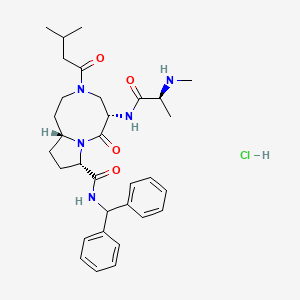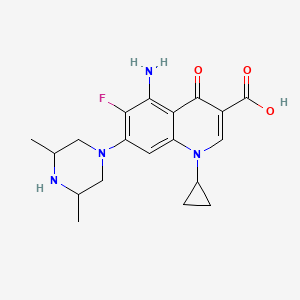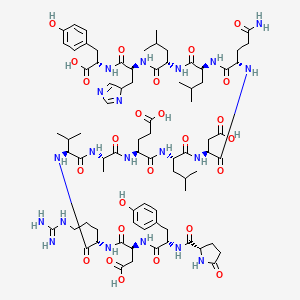
Pyroglutamyl peptide bam-1745
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bam 1745 is a significant component of adrenomedullary secretory vesicles; fragment of chromogranin B Gln(580)-Tyr(593).
Scientific Research Applications
Chromogranin B and BAM-1745
A significant application of BAM-1745 in scientific research involves its relation to chromogranin B (secretogranin I). BAM-1745 was isolated from bovine adrenal medulla chromaffin granules and shares a high sequence identity with human chromogranin B. This suggests its potential as a posttranslational processing product of chromogranin B. Such findings enhance our understanding of the biochemical pathways and molecular functions of chromogranin B in adrenal medullary physiology (Grandy et al., 1992).
Peptide Isolation and Characterization
BAM-1745's isolation and characterization from adrenomedullary chromaffin vesicles provided insights into the posttranslational modifications of peptides containing pyroglutamate. This process is essential for understanding the molecular makeup of peptides in adrenal tissues and their role in the secretion of various hormones (Flanagan et al., 1990).
Pyroglutamyl Peptides in Food and Health
Research on pyroglutamyl peptides, such as BAM-1745, extends to their occurrence and significance in foods. These peptides, including BAM-1745, have potential health-promoting properties like hepatoprotective, antidepressant, and anti-inflammatory activities. Understanding the role of these peptides in food can lead to enhanced nutritional and therapeutic applications (Gazme et al., 2019).
Pyroglutamyl Residue in Peptides
The formation of pyroglutamyl residues, as seen in BAM-1745, is a key area of study in peptide biochemistry. These residues play a significant role in the stability and activity of biologically active peptides. Research in this area contributes to a deeper understanding of peptide structure-function relationships and potential therapeutic applications (Mandal & Balaram, 2007).
Enzymatic Processing and Peptide Stability
Studies on enzymes such as pyroglutamyl peptide hydrolase, which act on pyroglutamyl peptides like BAM-1745, are crucial for understanding peptide metabolism and stability. This research aids in the development of enzyme inhibitors and modulators, with potential therapeutic implications (Wilk et al., 1985).
properties
CAS RN |
133136-47-7 |
|---|---|
Product Name |
Pyroglutamyl peptide bam-1745 |
Molecular Formula |
C79H116N20O25 |
Molecular Weight |
1745.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H116N20O25/c1-37(2)27-51(70(115)93-53(29-39(5)6)71(116)95-55(32-44-35-83-36-85-44)74(119)98-58(78(123)124)31-43-14-18-46(101)19-15-43)91-67(112)49(20-23-59(80)102)90-76(121)57(34-63(108)109)96-72(117)52(28-38(3)4)92-68(113)50(22-25-61(104)105)88-65(110)41(9)86-77(122)64(40(7)8)99-69(114)47(11-10-26-84-79(81)82)89-75(120)56(33-62(106)107)97-73(118)54(30-42-12-16-45(100)17-13-42)94-66(111)48-21-24-60(103)87-48/h12-19,35-41,44,47-58,64,100-101H,10-11,20-34H2,1-9H3,(H2,80,102)(H,86,122)(H,87,103)(H,88,110)(H,89,120)(H,90,121)(H,91,112)(H,92,113)(H,93,115)(H,94,111)(H,95,116)(H,96,117)(H,97,118)(H,98,119)(H,99,114)(H,104,105)(H,106,107)(H,108,109)(H,123,124)(H4,81,82,84)/t41-,44?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
JHRLXGDAMQJZGK-ARICVWHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XYDRVAELDQLLXY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bam 1745; Bam-1745; Bam1745; Pyroglutamyl peptide bam-1745; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



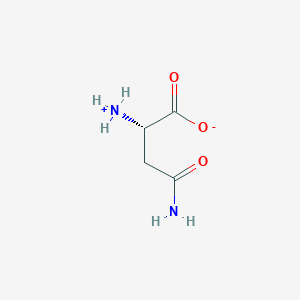
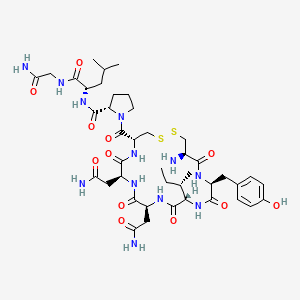
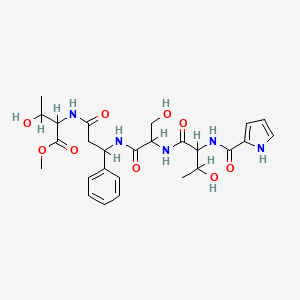
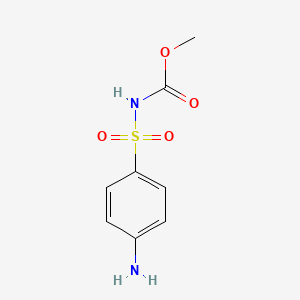
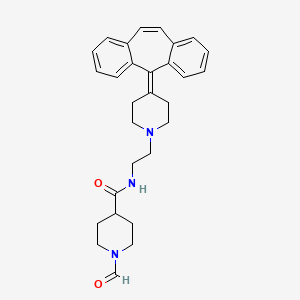
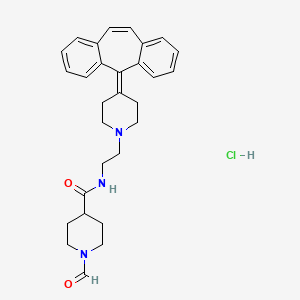
![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
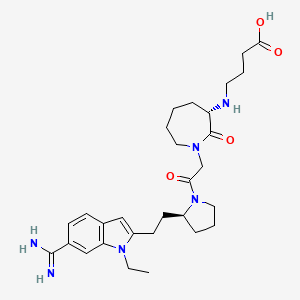
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
